molecular formula C10H13NO2 B592483 Methyl 5-amino-2,4-dimethylbenzoate CAS No. 140112-97-6

Methyl 5-amino-2,4-dimethylbenzoate

Cat. No.: B592483
CAS No.: 140112-97-6
M. Wt: 179.219
InChI Key: UGIWJVRYBRJDGI-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,4-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and two methyl groups at the 2- and 4-positions. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2,4-dimethylbenzoate is widely used in scientific research due to its versatility. Some key applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-dimethylbenzoate
  • Methyl 2,4-dimethyl-5-aminobenzoate
  • Methyl 5-amino-2,4-dimethylbenzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester functional groups allows for diverse reactivity and applications in various fields .

Biological Activity

Methyl 5-amino-2,4-dimethylbenzoate is a compound of significant interest in medicinal and biological chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C10H13NO2
  • Molecular Weight : Approximately 179.22 g/mol
  • Functional Groups : Contains an amino group (-NH2) and a methyl ester (-COOCH3).

The positioning of the amino and methyl groups on the benzene ring significantly influences its biological activity and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. This interaction is crucial in studies involving enzyme kinetics and inhibition.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may interact with various biological pathways.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives with varied biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests demonstrated that the compound could inhibit bacterial growth at specific concentrations.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The compound displayed significant radical scavenging activity with IC50 values comparable to established antioxidants. This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays on cancer cell lines have revealed that this compound can induce apoptosis in certain human cancer cells. For instance, it has shown promising results against human melanoma and glioblastoma cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy Against MRSA
    • A study evaluated the compound's effectiveness against MRSA strains isolated from clinical samples. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics used for treatment.
  • Cytotoxic Effects on Cancer Cells
    • In a recent experiment involving human melanoma cells (MDA-MB-435), this compound exhibited an IC50 value of approximately 15 µM, demonstrating its potential as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundAmino and methyl groups at specific positionsAntimicrobial, antioxidant
Methyl 4-amino-2,3-dimethylbenzoateSimilar structure but different substitutionsEnzyme inhibition
Methyl 5-amino-2,3-dimethylbenzoateDifferent methyl positioningAnticancer properties

Properties

IUPAC Name

methyl 5-amino-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIWJVRYBRJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676447
Record name Methyl 5-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140112-97-6
Record name Methyl 5-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2,4-dimethylbenzoate
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